molecular formula C12H11ClN2O3 B1460684 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester CAS No. 726151-59-3

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester

Cat. No.: B1460684
CAS No.: 726151-59-3
M. Wt: 266.68 g/mol
InChI Key: MWCAOEHFGSQZCU-UHFFFAOYSA-N
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Description

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a chloro group, a benzimidazole moiety, and a butyric acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester typically involves the reaction of 4-chloro-3-oxobutyric acid with 1,3-dihydro-benzoimidazole under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its chloro group and ester functionality differentiate it from other benzimidazole derivatives, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

methyl 2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-18-12(17)10(9(16)6-13)11-14-7-4-2-3-5-8(7)15-11/h2-5,16H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCAOEHFGSQZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(CCl)O)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester
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4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester

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